(2-Methyl-2H-pyrazol-3-yl)acrylic acid

Description

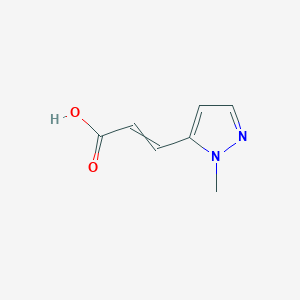

(2-Methyl-2H-pyrazol-3-yl)acrylic acid is a specialty chemical compound characterized by a methyl-substituted pyrazole (B372694) ring linked to an acrylic acid functional group. scbt.com While specific, extensive research on this exact molecule is not widely publicized, its structure is of significant interest to synthetic and medicinal chemists. Its value lies in its potential as a building block for more complex molecules, leveraging the distinct chemical properties of both the pyrazole nucleus and the acrylic acid side chain.

| Property | Data |

| IUPAC Name | (2E)-3-(2-Methyl-2H-pyrazol-3-yl)prop-2-enoic acid |

| CAS Number | 1006959-18-7 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern chemical design, particularly within medicinal chemistry. numberanalytics.commdpi.com The pyrazole ring is considered a "privileged scaffold" because its derivatives have shown a remarkable breadth of biological and pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govglobalresearchonline.net This versatility has made the pyrazole nucleus a crucial pharmacophore in drug discovery and development. nih.gov

The significance of the pyrazole moiety is evident in numerous commercially successful pharmaceuticals. mdpi.com For instance, Celecoxib is a well-known anti-inflammatory drug used to treat arthritis, while other derivatives have found applications as antipsychotics, anti-obesity drugs, and analgesics. mdpi.comontosight.ai Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry as pesticides and herbicides and are used in materials science for developing luminescent compounds and conducting polymers. numberanalytics.com The ability of the pyrazole ring to engage in various chemical reactions allows for the synthesis of diverse compound libraries, facilitating the exploration of structure-activity relationships for targeted therapeutic effects. nih.gov

| Drug Name | Therapeutic Area | Role of Pyrazole Core |

| Celecoxib | Anti-inflammatory | Core scaffold for COX-2 inhibition ontosight.ai |

| Rimonabant | Anti-obesity (withdrawn) | Central pharmacophore for receptor binding |

| Difenamizole | Analgesic | Key structural component for activity mdpi.com |

| Betazole | H2-receptor agonist | Functional heterocyclic base mdpi.com |

Acrylic acid, with the IUPAC name prop-2-enoic acid, is the simplest unsaturated carboxylic acid. wikipedia.org Its chemical structure consists of a vinyl group directly attached to a carboxylic acid terminus, a combination that imparts significant chemical reactivity and versatility. wikipedia.org This dual functionality allows acrylic acid and its derivatives, collectively known as acrylates, to participate in a wide array of chemical transformations. douwin-chem.com

The carboxylic acid group can undergo typical reactions such as esterification with alcohols. wikipedia.org Simultaneously, the carbon-carbon double bond is susceptible to addition reactions and, most importantly, polymerization. wikipedia.orgdouwin-chem.com This ability to polymerize, either with itself to form polyacrylic acid or with other monomers to form copolymers, is the basis for its widespread use in the industrial production of plastics, coatings, adhesives, synthetic resins, and elastomers. wikipedia.orgdouwin-chem.com In the context of drug design and organic synthesis, the acrylic acid moiety serves as a valuable synthon, or building block. It can be used to introduce a reactive handle into a molecule, enabling further chemical modification, or to act as a Michael acceptor in conjugate addition reactions, a common strategy for forming new carbon-carbon bonds. researchgate.net

The structural class of pyrazole acrylic acids, which includes this compound, represents a strategic fusion of the pyrazole heterocycle and the acrylic acid moiety. This combination is explored in medicinal chemistry to develop novel compounds with potential therapeutic value. nih.gov Research has demonstrated that synthesizing derivatives based on a pyrazole acrylic acid scaffold is a viable approach for creating new antimalarial and anticancer agents. nih.gov

The synthesis of such compounds often involves methods like the Knoevenagel condensation, where a pyrazole carbaldehyde is reacted with a compound containing an active methylene (B1212753) group, such as malonic acid, to form the acrylic acid derivative. asianpubs.org The specific isomerism of the pyrazole ring, such as the position of the methyl group in this compound versus other isomers, can significantly influence the molecule's three-dimensional shape and electronic properties, thereby affecting its biological activity. For example, a related compound, 2-methyl-2H-pyrazole-3-carboxylic acid (differing by the acrylic double bond), has been identified as a potent antagonist for the aryl hydrocarbon receptor (AhR), indicating that this specific substitution pattern on the pyrazole ring can lead to highly specific biological interactions. nih.gov Therefore, this compound and its relatives are considered important intermediates and target molecules in the ongoing search for new, effective therapeutic agents. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpyrazol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMCGVRZSZMFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 2h Pyrazol 3 Yl Acrylic Acid and Its Pyrazole Acrylic Acid Analogs

Precursor Synthesis and Preparation Strategies for Pyrazole (B372694) Building Blocks

The foundation for synthesizing pyrazole acrylic acids lies in the efficient preparation of pyrazole-containing building blocks, or synthons. These precursors must possess a functional group that allows for the introduction of the acrylic acid side chain. The most common and direct precursor is a pyrazole carbaldehyde.

Substituted pyrazole carbaldehydes are versatile intermediates in organic synthesis. umich.edu A predominant method for their preparation is the Vilsmeier-Haack reaction. chemmethod.comnih.gov This reaction introduces a formyl group (-CHO) onto an activated aromatic ring, such as a pyrazole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemmethod.com

The general procedure involves the formylation of hydrazones derived from various ketones. umich.edunih.gov For instance, 3-substituted pyrazole-4-carbaldehydes can be prepared by formylating semicarbazones, which are themselves derived from alkyl, phenyl, or cycloalkyl methyl ketones, using the POCl₃/DMF complex. umich.edu Similarly, arylhydrazones have been successfully converted to their corresponding 1,3-disubstituted-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction. nih.gov The reaction typically involves adding phosphorus oxychloride to a solution of the appropriate hydrazone in dry dimethylformamide, followed by heating. chemmethod.com The mixture is then poured onto ice water and neutralized to precipitate the pyrazole carbaldehyde product. chemmethod.com

The following table summarizes examples of pyrazole carbaldehyde synthesis using the Vilsmeier-Haack reaction.

| Starting Material | Reagents | Product | Reference |

| Various Hydrazones | POCl₃, DMF | 3-Substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | chemmethod.com |

| Arylhydrazones | POCl₃, DMF | 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes | nih.gov |

| Semicarbazones of ketones | POCl₃, DMF | 3-Substituted pyrazole-4-carbaldehyde | umich.edu |

Beyond pyrazole carbaldehydes, other pyrazole-containing synthons can be employed. The synthesis of the pyrazole ring itself is a well-established field, with numerous methods available. A common approach is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govorganic-chemistry.org This allows for the creation of a wide variety of substituted pyrazoles. For example, 1,3,4,5-substituted pyrazoles can be synthesized via a cyclocondensation reaction of an arylhydrazine and a carbonyl derivative generated in situ from a ketone and diethyl oxalate. nih.gov These pyrazole cores can then be functionalized in subsequent steps to introduce the necessary aldehyde group for conversion to the acrylic acid.

Carbon-Carbon Bond Formation Strategies for Acrylic Acid Moiety Integration

Once the pyrazole carbaldehyde precursor is obtained, the acrylic acid moiety is introduced. The Knoevenagel condensation is a highly effective and widely used method for this transformation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. asianpubs.orgresearchgate.net

The Knoevenagel condensation is a cornerstone for forming the C=C bond necessary for the acrylic acid structure. researchgate.net It provides a direct route from pyrazole carbaldehydes to pyrazole acrylic acid derivatives. asianpubs.orgasianpubs.org The reaction involves an active methylene compound, which has a CH₂ group flanked by two electron-withdrawing groups, making the protons acidic and easily removed by a base.

Malonic acid and cyanoacetic acid are two of the most common active methylene compounds used for this purpose. asianpubs.orgscielo.br When pyrazole-4-carbaldehydes are reacted with either malonic acid or cyanoacetic acid, the corresponding pyrazole acrylic acid derivatives are formed. asianpubs.orgasianpubs.org An interesting finding in these reactions is that, under typical conditions using catalysts like pyridine and piperidine (B6355638), the condensation does not proceed with decarboxylation, leading to the isolation of the expected products that retain the carboxylic acid group. asianpubs.orgasianpubs.org

The reaction of pyrazole aldehydes with cyanoacetic acid yields α-cyano acrylic acid derivatives, which are valuable polyfunctionalized olefins. scielo.brrsc.org These reactions are generally catalyzed by a weak base.

The efficiency of the Knoevenagel condensation is highly dependent on the choice of catalyst and reaction conditions.

Catalysts: A variety of catalysts can be employed. Traditionally, organic bases like pyridine, often with a co-catalyst such as piperidine, are used in a refluxing solvent like ethanol (B145695). asianpubs.org Other mild and efficient catalysts include ammonium carbonate, which has been used for the condensation of pyrazole aldehydes with malononitrile (B47326) in an aqueous medium. researchgate.net Furthermore, amino acids, such as glycine, have been shown to be effective "green" catalysts for the Knoevenagel condensation of pyrazole-3-carbaldehydes with active methylene compounds in DMSO at room temperature. researchgate.net

Reaction Conditions: The method of heating and the solvent system significantly impact reaction times and yields. Conventional heating, often involving refluxing for several hours, has been a standard approach. researchgate.net However, there is a growing emphasis on more sustainable and efficient methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating these reactions. nih.govmdpi.com The Knoevenagel condensation of pyrazole derivatives has been successfully carried out using microwave irradiation, often leading to dramatically reduced reaction times and improved yields compared to conventional methods. researchgate.netnih.gov For example, a one-pot, solvent-free, microwave-assisted protocol has been developed for preparing 4-arylidenepyrazolone derivatives, yielding the desired compounds in good to excellent yields (51–98%). nih.gov Microwave-assisted reactions can often be completed in minutes, whereas conventional heating might require hours. nih.gov The use of water as a green solvent under microwave irradiation has also been reported as an environmentally benign and efficient methodology. researchgate.net

The following table compares different methodologies for the Knoevenagel condensation of pyrazole aldehydes.

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Method | Result | Reference |

| Pyrazole-4-carbaldehydes | Malonic Acid / Cyanoacetic Acid | Pyridine, Piperidine / Reflux | Conventional | Good yields, no decarboxylation | asianpubs.org |

| Pyrazole Aldehydes | Malononitrile | Ammonium Carbonate / Aqueous media, Sonication | Green/Ultrasound | High efficiency | researchgate.net |

| Thiophene-2-carbaldehyde & Substituted Pyrazolone | Glacial Acetic Acid | Conventional (Reflux) vs. Microwave | Comparison | Microwave method is faster with higher yield | researchgate.net |

| Various Aldehydes & Pyrazolones | None / Solvent-free | Microwave | Microwave | Rapid, high yields (51-98%) | nih.gov |

| Indole-3-carbaldehydes & Pyrazolone | NaOH / Ethanol | Microwave (280 W, 5-6 min) | Microwave | More effective than conventional reflux (2-2.5 h) | nih.gov |

Acid Hydrolysis Routes (e.g., from Oxazolones)

One synthetic pathway to acrylic acid derivatives involves the hydrolysis of oxazolone (also known as azlactone) intermediates. Oxazolones are five-membered heterocyclic compounds that can serve as precursors to various molecules, including amino acids and unsaturated acid derivatives. researchgate.net The core of this method is the Erlenmeyer-Plöchl reaction, where an N-acylglycine is condensed with an aldehyde or ketone in the presence of acetic anhydride. sphinxsai.combiointerfaceresearch.com

In the context of pyrazole acrylic acids, this would involve the condensation of a pyrazole-carbaldehyde with an N-acylglycine, such as hippuric acid, to form a 4-(pyrazolylmethylene)-oxazolone intermediate. The subsequent step is the nucleophilic opening of the oxazolone ring. researchgate.net Acid-catalyzed hydrolysis of this intermediate cleaves the lactone ring, yielding the desired pyrazole acrylic acid derivative. The rate and ease of this ring-opening reaction are influenced by the substituents on the oxazolone ring. researchgate.net This route provides a versatile method for introducing the acrylic acid moiety onto a pre-formed pyrazole scaffold.

Multi-Component Reactions (MCRs) for Pyrazole Acrylic Acid Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules like pyrazole acrylic acid analogs. ut.ac.ir These reactions are valued for their atom economy, procedural simplicity, and ability to generate structural diversity, aligning with the principles of green chemistry. ut.ac.irnih.gov

A prevalent MCR for synthesizing fused pyrazole systems, such as dihydropyrano[2,3-c]pyrazoles, involves the one-pot condensation of an aldehyde, malononitrile, a hydrazine derivative (like hydrazine hydrate), and a β-ketoester (like ethyl acetoacetate). ut.ac.irnih.gov This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. mdpi.com Various catalysts, including piperidine, sodium hydroxide, and Lewis acids like Samarium(III) chloride (SmCl₃), can be employed to facilitate these transformations. nih.govnih.gov The use of microwave irradiation or ultrasound assistance has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govmdpi.com

The table below summarizes various MCR approaches for the synthesis of pyrazole derivatives.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, Malononitrile, Hydrazine Hydrate (B1144303), Ethyl Acetoacetate | Preheated Fly-Ash, Water, 60-70°C | Dihydropyrano[2,3-c]pyrazoles | ut.ac.ir |

| Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | NaOH, Ethanol, Microwave (280 W) | Pyrano[2,3-c]pyrazoles | nih.gov |

| 1,3-Dicarbonyl Compound, Hydrazine, Carboxylic Acid Chloride | None (in situ generation) | Substituted Pyrazoles | nih.govbeilstein-journals.org |

| Aldehyde, Malononitrile, 2,4-Dinitrophenyl Hydrazine, Ethyl Acetoacetate | SnCl₂, Microwave | Pyrano[2,3-c]pyrazoles | nih.gov |

Regioselectivity Control and Isomerism in Pyrazole Acrylic Acid Architectures

A significant challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can yield two different regioisomers. The classic Knorr pyrazole synthesis, for instance, often produces a mixture of isomers, necessitating careful control of reaction conditions or purification strategies. nih.govbeilstein-journals.org

Modern synthetic methods have been developed to address this challenge. One effective approach is the use of 1,3-dipolar cycloaddition reactions. For example, the reaction between tosylhydrazones (which generate diazo compounds in situ) and nitroalkenes has been reported as a highly regioselective method for synthesizing 3,4-diaryl-1H-pyrazoles. rsc.org The regiochemical outcome of this transformation was confirmed through advanced 2D-NMR techniques and supported by DFT calculations, which indicated that the observed product resulted from the lowest activation energy pathway. rsc.org

Furthermore, switchable MCRs have emerged as a sophisticated tool for accessing different pyrazole isomers from the same set of starting materials. By employing a traceless heterocyclic amine mediator, the inherent regioselectivity of a formal [1+2+2] cycloaddition reaction can be switched, allowing for the selective formation of either 1,3,4- or 1,4,5-trisubstituted pyrazoles under mild conditions. acs.org This level of control is crucial for building libraries of distinct pyrazole-based compounds for further investigation.

The following table compares methods based on their regioselective outcomes.

| Synthetic Method | Regioselectivity Outcome | Reference |

| Knorr Synthesis (unsymmetrical precursors) | Often yields a mixture of regioisomers | nih.govbeilstein-journals.org |

| 1,3-Dipolar Cycloaddition (Tosylhydrazone route) | High regioselectivity for 3,4-disubstituted pyrazoles | rsc.org |

| Switchable MCR with Traceless Mediator | Selectively provides 1,3,4- or 1,4,5-trisubstituted pyrazoles | acs.org |

Advanced Purification and Isolation Techniques for Synthesized Pyrazole Acrylic Acid Derivatives

The purification of pyrazole acrylic acid derivatives often requires more than standard techniques like recrystallization or column chromatography, especially when dealing with isomeric mixtures or closely related impurities. An advanced and effective method for purifying pyrazoles involves their conversion into acid addition salts. google.com

This technique involves dissolving the crude pyrazole product in a suitable organic solvent, such as acetone or ethanol, and treating the solution with at least an equimolar amount of an inorganic mineral acid or an organic acid. google.com This reaction forms a pyrazolium salt, which often has different solubility properties than the free base and impurities. The salt can then be selectively precipitated or crystallized from the solution. The process can be enhanced by cooling the solution to promote crystallization. google.com After isolating the purified salt by filtration, the pure pyrazole derivative is recovered by neutralization with a base. This method is particularly useful for industrial-scale purification where high purity is required. google.com

Computational and Theoretical Investigations on 2 Methyl 2h Pyrazol 3 Yl Acrylic Acid Systems

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to modern chemical research, enabling the study of molecular properties at the atomic level. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculates the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is widely applied to investigate various properties of molecular systems, including those of pyrazole (B372694) derivatives. bohrium.com

Geometry optimization is a computational process used to find the equilibrium structure of a molecule, which corresponds to the minimum energy on its potential energy surface. mdpi.com For (2-Methyl-2H-pyrazol-3-yl)acrylic acid, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. By calculating the relative energies of these conformers, the most stable and populated conformations at a given temperature can be identified. This is particularly relevant for the acrylic acid side chain, where rotation around the C-C single bond can lead to different orientations of the carboxylic acid group relative to the pyrazole ring.

Illustrative Data for Optimized Geometry: The following table is a representative example of how optimized geometric parameters for the most stable conformer of this compound would be presented. Specific values require dedicated computational studies.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | e.g., 1.35 |

| Bond Length (Å) | C=O | e.g., 1.23 |

| Bond Length (Å) | O-H | e.g., 0.97 |

| Bond Angle (°) | C-C-C (acrylic) | e.g., 121.5 |

| Dihedral Angle (°) | N-C-C=C | e.g., 178.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential, indicating its electron-donating ability. A higher HOMO energy suggests a better electron donor. Conversely, the LUMO energy relates to the electron affinity, with a lower LUMO energy indicating a better electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. sci-hub.se A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. libretexts.org For comparison, a DFT study on acrylic acid found a HOMO-LUMO gap of 5.545 eV. researchgate.net

Illustrative FMO Data: This table demonstrates typical data obtained from an FMO analysis of this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | e.g., -6.8 |

| LUMO Energy | e.g., -1.5 |

| HOMO-LUMO Gap (ΔE) | e.g., 5.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comnih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, red regions indicate the most negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). Blue regions denote the most positive potential, indicating electron-deficient areas prone to nucleophilic attack (e.g., hydrogen atoms in hydroxyl groups). researchgate.net Green and yellow areas represent intermediate potentials. For this compound, MEP analysis would likely show negative potential concentrated around the carbonyl oxygen and the nitrogen atoms of the pyrazole ring, while the hydroxyl proton would exhibit a strong positive potential.

DFT calculations are highly effective at predicting spectroscopic properties, which can be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The calculated values are often in good agreement with experimental results, aiding in the assignment of complex spectra. Studies have shown that DFT methods are generally superior to Hartree-Fock (HF) approaches for predicting NMR properties. semanticscholar.orgmdpi.com

Vibrational Frequencies: The vibrational modes of a molecule, corresponding to absorptions in its Infrared (IR) and Raman spectra, can be computed. These calculations help in assigning specific spectral bands to the stretching, bending, and torsional motions of different functional groups. For instance, the characteristic C=O stretching vibration of the carboxylic acid is typically predicted in the 1660–1740 cm⁻¹ range. mdpi.com The O-H stretching mode is also a prominent feature. mdpi.com

Illustrative Spectroscopic Data: The following tables are examples of how predicted spectroscopic data for this compound would be presented.

Predicted ¹H NMR Chemical Shifts (δ, ppm):

| Atom/Group | Calculated Shift (ppm) |

|---|---|

| COOH | e.g., 12.1 |

| CH (vinyl) | e.g., 7.5 |

| CH (pyrazole) | e.g., 6.8 |

| N-CH₃ | e.g., 3.9 |

Selected Predicted Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch | e.g., 3550 |

| C-H stretch (vinyl) | e.g., 3080 |

| C=O stretch | e.g., 1710 |

| C=C stretch | e.g., 1640 |

While DFT is prevalent, other quantum mechanical methods are also employed in computational studies.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), solve the Schrödinger equation from first principles without using empirical parameters. They can achieve very high accuracy but are computationally demanding, limiting their application to smaller molecules.

Semi-Empirical Methods: Methods like AM1 and PM3 are based on the Hartree-Fock formalism but simplify the calculations by incorporating parameters derived from experimental data. They are much faster than ab initio or DFT methods, making them suitable for rapid screening of large molecules or for preliminary geometry optimizations before employing more rigorous methods. researchgate.net For example, a semi-empirical approach was used to screen functional monomers for interaction with a target molecule in the design of molecularly imprinted polymers. researchgate.net

Density Functional Theory (DFT) Studies

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations are powerful tools for investigating the behavior of this compound at an atomic level. eurasianjournals.comresearchgate.net These computational methods allow for the exploration of intermolecular forces that govern the compound's interactions with itself and other molecules, providing a dynamic picture of its condensed-phase behavior. lp.edu.uaajchem-a.com

Analysis of Hydrogen Bonding and Non-Covalent Interactions

The molecular structure of this compound features several functional groups capable of engaging in a variety of non-covalent interactions (NCIs). mdpi.comscielo.org.mx The acrylic acid moiety contains a carboxylic acid group, which is a potent hydrogen bond donor (-OH) and acceptor (C=O). The pyrazole ring contains a pyrrole-like nitrogen (N-H in the tautomeric 1H form) and a pyridine-like sp2-hybridized nitrogen, both of which can participate in hydrogen bonding. nih.govorientjchem.org

Computational studies on related pyrazole carboxylic acids have demonstrated the prevalence of strong hydrogen bonds, such as N-H···N and N—H···O interactions. researchgate.netnih.gov In the solid state, this compound is expected to form robust hydrogen-bonded dimers through its carboxylic acid groups, a common motif for carboxylic acids. Additionally, the pyrazole nitrogen atoms can form intermolecular hydrogen bonds, linking molecules into extended chains or networks. nih.gov

Beyond classical hydrogen bonds, other non-covalent interactions play a significant role in the supramolecular architecture. These include C-H···O interactions, π-π stacking between pyrazole rings, and lone-pair···π interactions. scielo.org.mxresearchgate.net Density Functional Theory (DFT) calculations are often employed to quantify the strength of these interactions, providing insight into the stability of different molecular assemblies. scielo.org.mx

Table 1: Potential Hydrogen Bonding and Non-Covalent Interactions in this compound Systems

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Significance |

| O-H···O | Carboxyl -OH | Carboxyl C=O | 5 - 10 | Dimer formation, primary structural motif |

| N-H···N | Pyrazole N-H | Pyrazole N | 3 - 7 | Chain/network formation (in 1H tautomer) |

| N-H···O | Pyrazole N-H | Carboxyl C=O | 3 - 6 | Inter-functional group linkage |

| C-H···O | Pyrazole/Methyl C-H | Carboxyl C=O | 1 - 3 | Stabilization of 3D packing |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | 1 - 4 | Contributes to crystal packing density |

Exploration of Molecular Conformations and Dynamics

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the pyrazole ring and the acrylic acid group. Computational studies on acrylic acid itself show a preference for planar conformations. researchgate.net DFT calculations on analogous molecules, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, also indicate that a planar geometry, where the heterocyclic ring and the carboxylic acid group are coplanar, is the most stable conformation. nih.gov This planarity is often stabilized by intramolecular interactions and conjugation effects.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule in different environments, such as in solution. eurasianjournals.com These simulations track the atomic movements over time, revealing vibrational modes, rotational barriers, and conformational transitions. For this compound, MD simulations would likely show fluctuations around the planar conformation, with transient deviations. The results of such simulations, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses, provide quantitative measures of molecular stability and flexibility. researchgate.net

Theoretical Elucidation of Reaction Mechanisms and Transition States

The synthesis of pyrazole acrylic acids is commonly achieved through the Knoevenagel condensation reaction. researchgate.net This typically involves the reaction of a pyrazole-carbaldehyde (in this case, 2-methyl-2H-pyrazole-3-carbaldehyde) with an active methylene (B1212753) compound like malonic acid, followed by decarboxylation. organic-chemistry.org

Theoretical studies using DFT have been instrumental in elucidating the mechanisms of similar Knoevenagel condensations. acs.org The reaction is often base-catalyzed, with a catalyst like piperidine (B6355638) playing a crucial role. Computational analysis of the reaction pathway typically reveals the following key steps:

Deprotonation: The catalyst abstracts a proton from the active methylene compound (malonic acid) to form a highly reactive enolate intermediate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the pyrazole-carbaldehyde, forming a new carbon-carbon bond and an aldol-type intermediate.

Dehydration: This intermediate undergoes dehydration to form the α,β-unsaturated product.

Decarboxylation: If malonic acid is used, a final heating step typically leads to decarboxylation to yield the acrylic acid product.

Quantum chemical calculations can identify the transition state structures for each step and determine the corresponding activation energy barriers. acs.org This allows for the identification of the rate-determining step of the reaction. For amine-catalyzed Knoevenagel reactions, the formation of an iminium ion intermediate has also been proposed and investigated computationally as a key pathway. acs.orgtandfonline.com

Advanced Structure-Property Relationship (SPR) Studies from a Theoretical Framework

Theoretical frameworks provide a powerful means to establish relationships between the molecular structure of this compound and its physicochemical properties. researchgate.netresearchgate.net By calculating a range of molecular descriptors using quantum mechanical methods, it is possible to predict the compound's behavior and potential utility. jcsp.org.pknih.gov

Key descriptors are derived from Frontier Molecular Orbital (FMO) theory, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.comnih.gov The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and electronic stability. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to electronic transitions and chemical reactions. jcsp.org.pk

The Molecular Electrostatic Potential (MEP) map is another crucial tool. It visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.gov For this compound, the MEP would show negative potential around the carbonyl oxygen and the pyridine-like nitrogen, indicating sites susceptible to electrophilic attack. The acidic proton of the carboxyl group would be a region of high positive potential.

These computational descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to correlate molecular structure with biological activity or physical properties, guiding the design of new derivatives with enhanced characteristics. researchgate.net

Table 2: Key Computational Descriptors and Their Significance

| Descriptor | Definition | Method of Calculation | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | DFT (e.g., B3LYP) | Relates to electron-donating ability; ionization potential |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | DFT (e.g., B3LYP) | Relates to electron-accepting ability; electron affinity |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | DFT | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | Measure of net molecular polarity | DFT | Influences solubility and intermolecular interactions |

| MEP | Molecular Electrostatic Potential | DFT | Maps charge distribution; predicts sites for non-covalent interactions and reactions |

Chemical Transformations and Derivatization Strategies for 2 Methyl 2h Pyrazol 3 Yl Acrylic Acid

Modification of the Carboxylic Acid Functionality

The carboxylic acid moiety is a primary site for derivatization, allowing for the synthesis of esters and amides, or its complete removal through decarboxylation.

The conversion of (2-Methyl-2H-pyrazol-3-yl)acrylic acid to its corresponding esters is a fundamental transformation. Esterification can be achieved through several standard synthetic protocols. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). researchgate.net The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing water.

The kinetics of esterification for acrylic acids with various alcohols like methanol (B129727) and ethanol (B145695) have been studied, indicating the reaction is endothermic. researchgate.net The choice of alcohol can be varied extensively to produce a wide array of pyrazole (B372694) acrylic esters, from simple methyl and ethyl esters to more complex alkyl or functionalized esters. google.com These esters are valuable intermediates in organic synthesis and can serve as monomers for polymerization.

Table 1: Representative Esterification Reactions

| Alcohol | Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | Methyl (2-Methyl-2H-pyrazol-3-yl)acrylate |

| Ethanol | H₂SO₄ | Reflux | Ethyl (2-Methyl-2H-pyrazol-3-yl)acrylate |

Amidation of the carboxylic acid group provides access to pyrazole acrylamides, a class of compounds that has been investigated for various biological activities. nih.govnih.gov The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxyl group.

Standard peptide coupling methods are employed for this transformation. The carboxylic acid is typically treated with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS). This forms an active ester intermediate, which readily reacts with a primary or secondary amine to furnish the desired amide. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. Pyrazole acrylic acid-based amides have been synthesized as potential antimalarial and anticancer agents. nih.gov

Table 2: Common Reagents for Amidation

| Coupling Agent | Additive | Solvent | Amine | Product Class |

|---|---|---|---|---|

| EDCI | HOBt | DMF, DCM | Primary or Secondary Amines | Pyrazole Acrylamides |

| DCC | NHS | DCM | Primary or Secondary Amines | Pyrazole Acrylamides |

The removal of the carboxyl group via decarboxylation transforms the acrylic acid into a vinyl pyrazole derivative. While the decarboxylation of simple α,β-unsaturated carboxylic acids can be challenging, several methods can be applied. In some related syntheses, such as the Knoevenagel condensation of pyrazole-4-carbaldehydes with malonic acid, decarboxylation of the intermediate acrylic acid derivative did not occur under typical pyridine-piperidine catalysis, highlighting the stability of the system. asianpubs.org

However, specialized methods can achieve this transformation. Transition-metal catalysis, for instance, using rhodium(III) complexes, has been shown to facilitate the decarboxylative coupling of acrylic acids with other molecules, where the carboxylic acid serves as a traceless activating group. nih.gov Another potential route is nitrodecarboxylation, where the carboxyl group is replaced by a nitro group using reagents like copper(II) nitrate. researchgate.net These methods provide pathways to vinyl pyrazoles, which are useful building blocks in organic synthesis.

Reactions Involving the Acrylic Double Bond

The electron-deficient double bond in the acrylic moiety is susceptible to nucleophilic attack and can participate in polymerization reactions.

The acrylic double bond of this compound is an excellent Michael acceptor. researchgate.net It can undergo conjugate or 1,4-addition with a wide range of soft nucleophiles. This reaction, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A common variant is the aza-Michael addition, where N-nucleophiles like pyrazoles, imidazoles, or other amines add to the double bond, often catalyzed by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs₂CO₃). beilstein-journals.orgnih.gov Other nucleophiles, including thiols (thia-Michael addition) and carbanions (from malonates or nitroalkanes), can also be employed. These reactions lead to the formation of β-substituted propanoic acid derivatives, which can be valuable synthetic intermediates. researchgate.net

Table 3: Examples of Michael Addition Reactions

| Nucleophile | Catalyst | Solvent | Product Type |

|---|---|---|---|

| Pyrrolidine | DBU | THF | 3-(Pyrrolidin-1-yl)-3-(2-methyl-2H-pyrazol-3-yl)propanoic acid |

| Thiophenol | Et₃N | Ethanol | 3-(Phenylthio)-3-(2-methyl-2H-pyrazol-3-yl)propanoic acid |

As a derivative of acrylic acid, this compound can function as a monomer in polymerization reactions. The acrylic double bond can undergo addition polymerization, typically via a free-radical mechanism, to produce polymers with pendant pyrazole groups. Common initiators for free-radical polymerization include benzoyl peroxide or azobisisobutyronitrile (AIBN). nih.gov

Furthermore, controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP), could be employed to synthesize well-defined polymers with controlled molecular weights and low dispersity. uni-bayreuth.dersc.org The resulting polymers, featuring pyrazole side chains, could have applications in areas such as metal-ion chelation, catalysis, or as functional materials due to the coordinating ability of the pyrazole ring. The monomer can be homopolymerized or copolymerized with other vinyl monomers like acrylates, methacrylates, or styrene (B11656) to tailor the properties of the final material. rsc.orgdntb.gov.ua

Table 4: Potential Polymerization Methods

| Polymerization Type | Initiator/Catalyst System | Key Feature |

|---|---|---|

| Free-Radical Polymerization | AIBN, Benzoyl Peroxide | Simple, robust method |

| RAFT Polymerization | RAFT agent (e.g., dithiobenzoate) + AIBN | Controlled molecular weight and architecture |

Cyclization and Annulation Reactions to Generate Fused Heterocyclic Systems

The acrylic acid moiety of this compound serves as a valuable handle for intramolecular and intermolecular cyclization reactions, leading to the formation of diverse, fused heterocyclic scaffolds. These reactions significantly enhance the structural complexity and offer pathways to novel chemical entities.

A prominent derivatization of pyrazole acrylic acids is their conversion into pyrazole-vinyl-1,3,4-oxadiazole systems. This transformation is typically achieved through a multi-step synthetic sequence. The initial pyrazole acrylic acid is first converted to its corresponding ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield the key intermediate, pyrazole acryloyl hydrazide. This hydrazide can then undergo cyclization with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov

For instance, reacting the acryloyl hydrazide with carbon disulfide in the presence of a base leads to the formation of a 5-thiol-substituted oxadiazole. Alternatively, condensation with substituted aromatic carboxylic acids, often facilitated by a dehydrating agent like phosphorus oxychloride, yields 2,5-disubstituted oxadiazoles (B1248032) where one substituent is the pyrazolyl-vinyl group and the other is derived from the aromatic acid. nih.gov This strategy allows for the introduction of a wide range of functional groups onto the oxadiazole ring. nih.govnih.gov

| Starting Material | Key Intermediate | Cyclizing Reagent | Product Type |

|---|---|---|---|

| This compound | (2-Methyl-2H-pyrazol-3-yl)acryloyl hydrazide | Carbon Disulfide (CS2) | 2-((E)-2-(2-methyl-2H-pyrazol-3-yl)vinyl)-1,3,4-oxadiazole-5-thiol |

| This compound | (2-Methyl-2H-pyrazol-3-yl)acryloyl hydrazide | Aryl Carboxylic Acids / POCl3 | 2-Aryl-5-((E)-2-(2-methyl-2H-pyrazol-3-yl)vinyl)-1,3,4-oxadiazole |

The pyrazole nucleus can be annulated with other heterocyclic rings to generate complex polycyclic systems with significant biological and material science applications.

Pyrazolopyrimidines : The synthesis of pyrazolopyrimidines often involves the condensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic compound, such as a β-dicarbonyl compound or an enaminone. nih.govekb.eg To apply this to this compound, the starting material would first need to be converted into a suitable aminopyrazole precursor. For example, transformation of the acrylic acid side chain into a β-ketonitrile or a related functional group, followed by reaction with hydrazine, could yield a 5-aminopyrazole which is then primed for cyclization into a pyrazolo[1,5-a]pyrimidine. nanobioletters.com Another established route involves reacting 5-aminopyrazoles with reagents like ethoxymethylenemalononitrile (B14416) or benzylidene malononitrile (B47326) derivatives to construct the fused pyrimidine (B1678525) ring. nanobioletters.comnih.gov

Pyrazoloquinolines : The construction of the pyrazoloquinoline skeleton can be achieved through several classic quinoline (B57606) syntheses adapted for pyrazole precursors. The Friedländer annulation, for instance, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. mdpi.com In this context, a 5-amino-4-formylpyrazole could serve as a key intermediate. This intermediate, potentially accessible from this compound via functional group manipulations, can react with cyclic ketones or other active methylene compounds to build the fused quinoline ring, yielding pyrazolo[3,4-b]quinolines. mdpi.com

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring System

The aromatic pyrazole ring can undergo both electrophilic and nucleophilic substitution, allowing for direct functionalization of the core structure.

Electrophilic Substitution : The pyrazole ring is considered an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. nih.gov Such reactions, including nitration, halogenation, and Friedel-Crafts acylation, occur preferentially at the C4 position, which is the most nucleophilic site on the ring. nih.govrrbdavc.orgresearchgate.net The presence of the N-methyl group at N2 and the electron-withdrawing acrylic acid group at C3 directs incoming electrophiles primarily to the C4 position. rrbdavc.org A particularly useful reaction is the Vilsmeier-Haack formylation (using POCl₃/DMF), which introduces an aldehyde group at the C4 position, creating a valuable synthetic handle for further derivatization. chemmethod.com

Nucleophilic Substitution : Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common and generally requires the presence of a good leaving group (such as a halogen) and activation by strong electron-withdrawing groups on the ring. encyclopedia.pub For this compound, a strategy for nucleophilic substitution would first involve the introduction of a leaving group, for example, via halogenation at the C4 or C5 position. The resulting halopyrazole could then react with various nucleophiles (e.g., amines, alkoxides, thiolates) to afford substituted products. In some systems, a pyrazole moiety itself can act as a leaving group in SNAr reactions when attached to a highly activated aromatic system. researchgate.netresearchgate.net

Metal-Catalyzed Coupling Reactions for Advanced Functionalization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the advanced functionalization of heterocyclic compounds, including pyrazoles. researchgate.netrsc.org These methods typically require a pyrazole substrate pre-functionalized with a halide or triflate, which can then be coupled with a variety of partners to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This versatile palladium-catalyzed reaction couples an aryl or vinyl halide with a boronic acid or ester. A 4- or 5-halo derivative of this compound could be readily coupled with a diverse range of aryl and heteroaryl boronic acids. lookchem.comrsc.orgnih.gov This reaction is highly valued for its functional group tolerance and is a key method for synthesizing biaryl structures. nih.gov

Heck Coupling : The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. acs.orgacs.org This would allow for the introduction of various alkenyl substituents onto the pyrazole ring of the title compound, starting from its halogenated derivative. researchgate.net For example, coupling with acrylates can extend the conjugation of the system.

Other important cross-coupling reactions applicable to functionalized pyrazoles include the Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Stille coupling (with organostannanes), each providing a distinct pathway for introducing new functional moieties onto the pyrazole core. researchgate.net

| Reaction | Pyrazole Substrate | Coupling Partner | Typical Catalyst | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Halo-pyrazole | Ar-B(OH)2 | Pd(PPh3)4, Pd(OAc)2 | C-C (Aryl-Aryl) |

| Heck | Halo-pyrazole | Alkene | Pd(OAc)2 | C-C (Aryl-Vinyl) |

| Sonogashira | Halo-pyrazole | Terminal Alkyne | Pd/Cu | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Halo-pyrazole | Amine (R2NH) | Pd complexes with phosphine (B1218219) ligands | C-N (Aryl-Amine) |

| Stille | Halo-pyrazole | Organostannane (R-SnBu3) | Pd(PPh3)4 | C-C |

Advanced Applications in Chemical Synthesis and Materials Engineering

(2-Methyl-2H-pyrazol-3-yl)acrylic Acid as a Versatile Building Block in Organic Synthesis

The distinct chemical functionalities of this compound make it a valuable precursor and component in various organic synthesis applications.

This compound serves as a foundational element in the synthesis of intricate heterocyclic structures. The pyrazole (B372694) core is a prevalent feature in many biologically active compounds, making this acrylic acid derivative a key starting material. hilarispublisher.comresearchgate.net For instance, pyrazolo[1,5-a]pyridines, a class of fused heterocyclic compounds, can be synthesized using pyrazole-based precursors. organic-chemistry.orgresearchgate.net These scaffolds are of significant interest in medicinal chemistry due to their potential therapeutic properties. nih.govnih.gov The synthesis of such complex molecules often involves multi-step reactions where the acrylic acid portion of the molecule can be strategically modified or involved in cyclization reactions. nih.govnih.gov

| Precursor | Resulting Heterocyclic Scaffold | Significance |

| This compound derivative | Pyrazolo[1,5-a]pyrimidine | Antitrypanosomal activity, purine (B94841) analogue researchgate.netd-nb.info |

| Pyrazole-based building block | Pyrazolo[5,1-c]triazine | Pharmaceutical interest researchgate.netd-nb.info |

| Substituted Pyrazole | Thieno[2,3-b]pyridines | Potential biological activity researchgate.netd-nb.info |

The pyrazole moiety within this compound is a well-established coordinating group for a variety of metal ions. This property makes it an excellent component in the design of ligands for catalysis. nih.gov Pyrazole-based ligands have been successfully employed in a range of catalytic transformations, including oxidation and reduction reactions. research-nexus.netresearchgate.netnih.gov The nitrogen atoms of the pyrazole ring can effectively bind to metal centers, and the substituents on the ring, including the acrylic acid group, can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. nih.gov This modulation is crucial for optimizing catalytic activity and selectivity. research-nexus.net For example, copper(II) complexes with pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone. research-nexus.netresearchgate.netdigitellinc.com

| Metal | Ligand Type | Catalytic Application |

| Copper(II) | Pyrazole-based | Oxidation of catechol research-nexus.netresearchgate.netdigitellinc.com |

| Cobalt(II) | Pyrazole-based | Peroxidative oxidation of cyclohexane (B81311) nih.gov |

| Iridium(III) | 2-(1H-pyrazol-3-yl)pyridine | Dehydrogenation of formic acid nih.gov |

In the realm of asymmetric synthesis, where the selective production of a specific stereoisomer is paramount, chiral auxiliaries play a critical role. wikipedia.orgtcichemicals.com While direct applications of this compound as a chiral auxiliary are not extensively documented in the provided results, the broader class of pyrazole derivatives has been utilized in stereoselective synthesis. rsc.orgresearchgate.net Chiral pyrazole derivatives can be synthesized and subsequently used to direct the stereochemical outcome of a reaction. rsc.org For instance, tert-butanesulfinamide has been used as a chiral auxiliary in the stereoselective synthesis of novel pyrazole derivatives. rsc.org The acrylic acid functionality offers a handle for attaching the pyrazole unit to a substrate, after which the chiral environment of the pyrazole can influence the approach of reagents to a prochiral center. mdpi.comresearchgate.net

| Chiral Auxiliary Type | Reaction | Outcome |

| tert-Butanesulfinamide | Stereoselective addition to chiral toluenesulfinyl imine | Synthesis of chiral pyrazole derivatives rsc.org |

| Oxazolidinones | Aldol reactions, alkylation reactions | Stereoselective conversions mdpi.comresearchgate.net |

| Camphorsultam | Michael addition, Claisen rearrangement | High diastereoselectivity wikipedia.org |

Integration into Functional Materials and Chemical Systems

The polymerizable nature of the acrylic acid group allows for the incorporation of this compound into various functional materials.

The acrylic acid portion of this compound makes it a suitable monomer for radical polymerization. tandfonline.com This allows for its integration into specialty polymers and copolymers, such as acrylic resins. sapub.org The resulting polymers would possess the unique properties of the pyrazole moiety, which could include enhanced thermal stability, specific binding capabilities, or altered optical properties. Copolymers of methyl acrylate (B77674) and acrylic acid are known to exhibit a range of hydrophilic-hydrophobic properties depending on their composition. sapub.org The incorporation of the pyrazole group could further functionalize these materials for specific applications.

| Monomer | Polymer Type | Potential Application |

| This compound derivative | Specialty Polymer/Copolymer | Materials with tailored properties tandfonline.com |

| Methylacrylate and Acrylic Acid | Copolymer | Restoration of archaeological objects, adhesives sapub.org |

Pyrazole derivatives are known to be key components in the synthesis of various dyes and pigments. nih.govresearchgate.netemerald.com The chromophoric system can be extended and modified through the pyrazole ring and its substituents. The acrylic acid group in this compound can act as a reactive handle to either chemically bond the dye to a substrate or to be incorporated into a larger polymeric structure, effectively creating a colored material. For example, new pyrazole azo dyes have been synthesized and their color properties investigated for use in light color paints. nih.gov

| Pyrazole Derivative | Dye/Pigment Type | Application |

| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Azo Dyes | Light color paints in the varnishes industry nih.gov |

| Various pyrazole derivatives | Disperse Dyes | Dyeing of nylon, polyester, and cellulose (B213188) acetate (B1210297) fabrics emerald.com |

| Azo- and bisazo-5-pyrazolone derivatives | Pyrazolone Dyes | Not specified researchgate.net |

Components in the Design of Advanced Catalytic Systems

This compound is emerging as a compound of significant interest in the design of advanced catalytic systems. Its unique molecular architecture, featuring both a pyrazole ring and an acrylic acid functional group, offers multiple coordination sites and opportunities for integration into a variety of catalytic platforms. While direct catalytic applications of this specific molecule are not yet extensively documented in publicly available research, its structural motifs are present in a range of catalytically active compounds, particularly in the fields of coordination chemistry and materials science. This allows for a detailed projection of its potential roles in catalysis, primarily as a versatile ligand for the construction of both homogeneous and heterogeneous catalysts.

The catalytic potential of this compound can be primarily attributed to its ability to act as a bifunctional or multifunctional ligand in the formation of metal complexes and coordination polymers, including metal-organic frameworks (MOFs). The pyrazole moiety provides nitrogen donor atoms for coordination to metal centers, while the carboxylate group of the acrylic acid offers oxygen donors. This dual functionality allows for the creation of stable and well-defined active sites, which are crucial for catalytic performance.

Role as a Ligand in Homogeneous Catalysis:

In homogeneous catalysis, this compound can be employed to synthesize discrete metal complexes. The pyrazole nitrogen atoms can coordinate to a metal ion, and the electronic properties of the resulting catalyst can be fine-tuned by the substituents on the pyrazole ring. The N-methylation in this compound influences the electron-donating ability of the pyrazole ring, which in turn affects the catalytic activity of the metal center. Pyrazole-based ligands have been successfully used in a variety of catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, manganese catalysts coordinated with pyrazole ligands have shown improved efficiency in transfer hydrogenation reactions. rsc.org

Building Block for Heterogeneous Catalysts - Metal-Organic Frameworks (MOFs):

A significant area of potential application for this compound is in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound makes it an ideal candidate for a linker in MOF synthesis. The pyrazolate and carboxylate groups can bridge multiple metal centers, leading to the formation of robust, high-surface-area materials with well-defined pores.

These porous structures can house catalytically active metal sites, and the pores can provide size and shape selectivity for substrates. Pyrazolate-based MOFs are known for their exceptional stability, even in harsh chemical environments. acs.orgnih.gov This stability is a critical attribute for heterogeneous catalysts, which need to withstand reaction conditions and be recyclable. For example, a copper-based pyrazolate MOF, PCN-300, has been shown to be an efficient and recyclable catalyst for dehydrogenative C-O cross-coupling reactions. acs.orgnih.gov While PCN-300 utilizes a more complex pyrazole-containing ligand, the fundamental principle of using pyrazolate linkers to create stable and catalytically active MOFs is directly applicable.

The acrylic acid moiety can also be a source of functionality within the MOF structure. The double bond in the acrylic group could potentially be used for post-synthetic modification, allowing for the introduction of other functional groups to further tune the catalytic properties of the material.

Influence on Catalytic Performance:

The specific structure of this compound is expected to impart distinct properties to the resulting catalytic systems:

Electronic Effects: The N-methyl group on the pyrazole ring is an electron-donating group, which can increase the electron density at the metal center to which it is coordinated. This can enhance the catalytic activity in certain reactions, such as oxidative additions.

Steric Effects: The methyl group also introduces steric bulk around the coordination site, which can influence the selectivity of the catalyst by controlling the approach of substrates to the active site.

Structural Versatility: The combination of a pyrazole ring and a flexible acrylic acid linker allows for the formation of diverse coordination geometries and framework topologies in MOFs, which can be tailored for specific catalytic applications.

While specific data on the catalytic performance of systems derived from this compound is not yet available, the well-established catalytic utility of pyrazole-carboxylate and pyrazolate ligands in both homogeneous and heterogeneous systems strongly suggests a promising future for this compound in the design of advanced catalysts. Further research into the coordination chemistry of this compound and the catalytic testing of its metal complexes and MOFs is needed to fully realize its potential.

Future Research Directions and Emerging Trends in 2 Methyl 2h Pyrazol 3 Yl Acrylic Acid Chemistry

Innovations in Sustainable and Green Synthesis Methodologies

The chemical industry's shift towards sustainability has profound implications for the synthesis of pyrazole (B372694) derivatives, including (2-Methyl-2H-pyrazol-3-yl)acrylic acid. nih.gov Future research will increasingly focus on developing eco-friendly synthetic routes that are not only efficient and high-yielding but also operationally simple and atom-economical. nih.gov Key objectives of green chemistry, such as minimizing hazardous substances, reducing waste, and using renewable resources, are central to this endeavor. jetir.org

Emerging trends in this area include:

Microwave-Assisted Synthesis: Microwave (MW) activation, often coupled with solvent-free conditions, offers a promising alternative to conventional heating. mdpi.com This technique can significantly reduce reaction times and improve yields in the synthesis of pyrazole scaffolds. mdpi.comnih.gov For instance, the synthesis of pyrazole derivatives from α,β-unsaturated carbonyl compounds has been shown to be highly efficient under microwave irradiation. mdpi.com

Use of Green Catalysts: Research is moving towards the use of readily available, inexpensive, and non-toxic catalysts. jetir.org For example, ammonium chloride has been successfully used as a green catalyst in Knorr pyrazole synthesis. jetir.org Future work could explore similar catalysts for the synthesis of this compound precursors.

Multi-component Reactions (MCRs): MCRs are powerful tools in green chemistry as they combine several steps into a single operation, reducing solvent waste and energy consumption. ias.ac.in The development of one-pot, multi-component strategies for synthesizing complex pyrazole derivatives in aqueous media or under solvent-free conditions is a significant area of future research. ias.ac.in

Flow Chemistry: Continuous-flow processes offer enhanced safety, better heat and mass transfer, and easier scalability compared to batch synthesis. A metal-free, continuous-flow process for the synthesis of a triazole acetic acid derivative has been reported, highlighting the potential of this technology for producing heterocyclic acids in a sustainable manner. amazonaws.com

| Parameter | Traditional Synthesis Methods | Emerging Green Synthesis Methods |

|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Sonication |

| Catalysts | Often relies on hazardous or heavy metal catalysts | Green catalysts (e.g., ammonium chloride), Ionic liquids, Biocatalysts |

| Solvents | Use of volatile organic compounds (VOCs) | Solvent-free conditions, Water, Ethanol (B145695), Renewable solvents |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Waste Generation | Higher due to multiple steps and use of stoichiometric reagents | Minimized through one-pot reactions and catalytic processes |

Development of Advanced Spectroscopic and In Situ Characterization Techniques

A deeper understanding of the structure, dynamics, and reactivity of this compound and its derivatives requires sophisticated analytical techniques. While standard methods like NMR, IR, and mass spectrometry remain crucial, the future lies in the application of more advanced and in situ characterization methods. mdpi.comresearchgate.netnih.gov

Future research directions in characterization include:

Advanced NMR Spectroscopy: The structural elucidation of novel pyrazole derivatives will benefit from a combination of advanced NMR techniques. mdpi.com These include two-dimensional experiments like ¹H-¹³C HMBC, ¹H-¹³C HSQC, and ¹H-¹H NOESY, which provide detailed information about connectivity and spatial proximity of atoms within the molecule. mdpi.com ¹H-¹⁵N HMBC can be particularly useful for probing the electronic environment of the nitrogen atoms in the pyrazole ring. mdpi.com

In Situ Reaction Monitoring: Techniques like in situ FT-IR and NMR spectroscopy will become increasingly important for studying reaction mechanisms and kinetics in real-time. This allows for the direct observation of intermediates and transition states, providing invaluable insights for reaction optimization and the discovery of new reactivity patterns. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation of new compounds. mdpi.com Future work will involve the crystallization and structural analysis of this compound derivatives to understand their solid-state packing and intermolecular interactions.

| Spectroscopic Technique | Information Provided for this compound | Emerging Application |

|---|---|---|

| ¹H NMR, ¹³C NMR | Basic structural framework, confirmation of functional groups. mdpi.comnih.gov | Computed NMR spectra for comparing experimental and predicted data. researchgate.net |

| FT-IR Spectroscopy | Identification of key functional groups (C=O, C=C, N-H). mdpi.com | Attenuated Total Reflection (ATR)-FTIR for in situ monitoring. nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation patterns. nih.gov | High-Resolution Mass Spectrometry (HRMS) for precise mass determination. mdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity of protons and carbons. mdpi.com | Elucidation of complex structures of novel derivatives. mdpi.com |

| ¹H-¹⁵N HMBC | Probing the electronic environment of pyrazole nitrogen atoms. mdpi.com | Studying tautomerism and reaction mechanisms involving nitrogen. |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The pyrazole ring is an aromatic heterocycle with distinct reactivity patterns; nucleophilic attacks are favored at the 3 and 5 positions, while electrophilic substitution preferentially occurs at the 4-position. mdpi.com The acrylic acid moiety also offers a range of reactive sites. Future research will focus on leveraging this inherent reactivity to discover novel transformations and synthesize new classes of compounds derived from this compound.

Potential areas for exploration include:

Functionalization of the Pyrazole Ring: While the 3-position is substituted, the 4 and 5-positions of the pyrazole ring are available for further functionalization. Reactions such as halogenation, nitration, and Friedel-Crafts type acylations at the C4 position could be explored to introduce new functionalities.

Transformations of the Acrylic Acid Moiety: The acrylic acid group can undergo a variety of reactions, including esterification, amidation, and cycloadditions. The synthesis of novel amide and oxadiazole derivatives from a pyrazole acrylic acid scaffold has already shown promise in developing bioactive compounds. nih.gov

Knoevenagel Condensation: The Knoevenagel condensation is a key reaction for synthesizing pyrazole acrylic acids from pyrazole carbaldehydes. asianpubs.orgnih.gov Further exploration of this reaction with a wider range of active methylene (B1212753) compounds could lead to a diverse library of derivatives.

Palladium-Catalyzed Coupling Reactions: For derivatives where a leaving group (e.g., a triflate) is introduced, Pd-catalyzed cross-coupling reactions (like Suzuki or Sonogashira couplings) can be employed to form new carbon-carbon bonds, significantly expanding the structural diversity. mdpi.com

| Reactive Site | Type of Transformation | Potential Reagents/Conditions | Expected Product Class |

|---|---|---|---|

| Pyrazole C4-Position | Electrophilic Substitution | NBS/Br₂, HNO₃/H₂SO₄ | Halogenated or Nitrated Derivatives |

| Carboxylic Acid | Amidation | Amines, Coupling reagents (e.g., HATU) | Amide Derivatives |

| Carboxylic Acid | Esterification | Alcohols, Acid catalyst | Ester Derivatives |

| Alkene | Michael Addition | Nucleophiles (e.g., thiols, amines) | β-Substituted Propionic Acid Derivatives |

| Alkene | Cycloaddition | Dienes (Diels-Alder), Diazo compounds | Cyclic and Heterocyclic Adducts |

Computational-Driven Design and Predictive Chemistry for New Derivatives

Computational chemistry has become an indispensable tool for designing new molecules and predicting their properties, thereby accelerating the discovery process. eurasianjournals.com For this compound, computational methods will play a crucial role in the rational design of new derivatives with desired chemical and biological activities.

Emerging trends in this field involve:

Density Functional Theory (DFT) Calculations: DFT is a powerful method for studying the electronic structure of organic molecules. eurasianjournals.com It can be used to optimize molecular geometries, predict reactivity descriptors (such as chemical hardness, softness, and electrophilicity), and calculate spectroscopic properties (like NMR chemical shifts). nih.govresearchgate.netresearchgate.net This allows for an in-silico screening of potential derivatives before their synthesis.

Molecular Docking Simulations: To explore potential pharmaceutical applications, molecular docking can be used to predict the binding modes and affinities of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This is a key step in the rational design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of a series of derivatives with their observed activity. This allows for the prediction of the activity of new, unsynthesized compounds, guiding synthetic efforts towards more potent molecules.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. researchgate.net This early-stage assessment helps in identifying candidates with favorable pharmacokinetic profiles and reducing late-stage failures in drug development.

| Computational Method | Application for this compound Derivatives | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and calculation of electronic properties. eurasianjournals.comresearchgate.net | Molecular stability, reactivity, and predicted spectroscopic data. researchgate.net |

| Molecular Docking | Simulating the interaction with biological target proteins. nih.gov | Binding affinity and mode of interaction, guiding drug design. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate chemical structure with biological activity. | Prediction of the activity of novel, unsynthesized derivatives. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. researchgate.net | Identification of candidates with drug-like properties. |

Q & A

Q. What are the optimal synthetic routes for preparing (2-Methyl-2H-pyrazol-3-yl)acrylic acid with high purity?

Methodological Answer:

- Route 1 : React acryloyl chloride derivatives with pyrazole precursors under anhydrous conditions. For example, use triphosgene as a chlorinating agent in the presence of Lewis acids (e.g., ZrCl₄) to form intermediates, followed by hydrolysis to yield the carboxylic acid .

- Route 2 : Condense methyl acrylate with hydrazine hydrate to construct the pyrazole ring, then saponify the ester group using NaOH/EtOH. Monitor reaction progress via TLC and purify via recrystallization (ethanol/water) .

- Quality Control : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies proton environments (e.g., pyrazole CH₃ at δ 2.1–2.3 ppm, acrylic acid protons at δ 5.8–6.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and pyrazole carbons .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (calculated for C₇H₈N₂O₂: 152.0586).

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (applied to analogous pyrazole-carboxylic acids) .

Q. How can researchers standardize purity assessment for this compound across laboratories?

Methodological Answer:

- Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a gradient elution (10–90% acetonitrile in 0.1% TFA). Compare retention times with certified reference materials.

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect solvent residues or impurities (>98% purity threshold) .

Q. What are the common derivatization reactions for enhancing solubility or bioactivity?

Methodological Answer:

- Esterification : React with methanol/H₂SO₄ to form methyl esters, improving lipid solubility for cellular uptake studies.

- Amide Formation : Couple with amines (e.g., benzylamine) via EDC/HOBt activation for probing structure-activity relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Systematic Replication : Vary experimental parameters (e.g., cell lines, concentrations) and use blinded assays to reduce bias.

- Statistical Analysis : Apply ANOVA or mixed-effects models to assess significance across datasets. Validate using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) .

Q. What computational strategies effectively model the electronic interactions of this compound in supramolecular systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.

- Molecular Dynamics (MD) : Simulate host-guest binding in explicit solvent (e.g., water/ethanol) using AMBER force fields. Validate with SPR or ITC binding assays .

Q. What role does the acrylic acid moiety play in the photovoltaic performance of pyrazole-based organic dyes?

Methodological Answer:

- Electron Acceptor Function : The acrylic acid group enhances charge separation in dye-sensitized solar cells (DSSCs). Compare absorption spectra (UV-Vis) and electrochemical impedance spectroscopy (EIS) data for dyes with/without this moiety.

- Anchoring to Semiconductors : Carboxylic acid groups bind to TiO₂ surfaces, improving electron injection efficiency (e.g., phenothiazine-based dyes achieve η = 5.53%) .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Methodological Answer:

- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific pyrazole positions before introducing substituents.

- Protecting Group Strategies : Temporarily block reactive sites (e.g., with SEM groups) to control substitution patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products